![molecular formula C18H11ClN2O4 B2426174 6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-32-0](/img/structure/B2426174.png)
6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound widely used in medicinal chemistry due to its diverse biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction technique is also used to determine the crystal structure .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have been shown to selectively interact with nucleic acids, enzymes, and globular proteins . They can undergo a variety of chemical reactions, but the specifics would depend on the exact structure and conditions .科学的研究の応用
Antibacterial and Antifungal Applications
6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one and its derivatives have been widely studied for their potential antibacterial and antifungal activities. Research has shown that oxadiazole derivatives containing 2H-chromen-2-one moiety exhibit promising antibacterial and antifungal effects. The compounds were synthesized using specific precursors and characterized through various spectroscopic methods before being screened for their microbial inhibitory capabilities (Mahesh et al., 2022).
Antimicrobial Properties
Oxadiazoles and chromenes, as heterocyclic compounds, are known for their important pharmacological properties, including antimicrobial activities. Studies have indicated the synthesis and characterization of various derivatives of these compounds, revealing significant antimicrobial properties, thereby highlighting their potential in developing new therapeutic agents (Baliyan, 2018).
Molecular Docking and Structure-Activity Relationship
Research involving microwave-assisted synthesis of derivatives showed that these compounds have notable antimicrobial activity. Further in-depth molecular docking studies for the inhibition of DNA gyrase enzyme provided valuable insights, correlating the in vitro antimicrobial studies and suggesting these compounds as potent inhibitors of DNA gyrase (Ashok et al., 2016).
Antibacterial Evaluation of Novel Molecules
New molecules derived from coumarin, 1,3,4-oxadiazole, and acetamide were synthesized and evaluated for their antibacterial potential against various bacterial strains. The structural elucidation and antibacterial evaluation demonstrated the significant biological potential of these compounds, offering moderate to excellent antibacterial properties (Rasool et al., 2016).
作用機序
The mechanism of action of similar compounds, particularly 1,3,4-oxadiazole derivatives, involves the inhibition of various enzymes and proteins that contribute to cell proliferation . They have been found to target enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O4/c1-23-13-5-2-10(3-6-13)16-20-17(25-21-16)14-9-11-8-12(19)4-7-15(11)24-18(14)22/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMCYUABXELTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide](/img/structure/B2426091.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2426095.png)

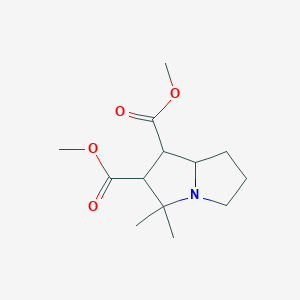
![1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B2426101.png)
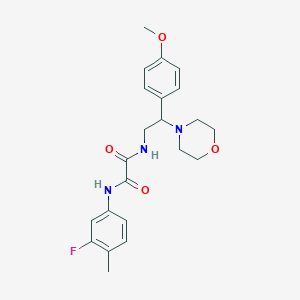
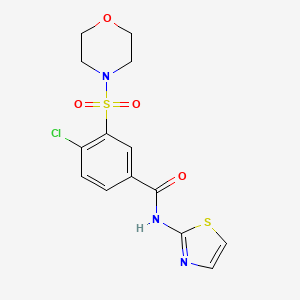


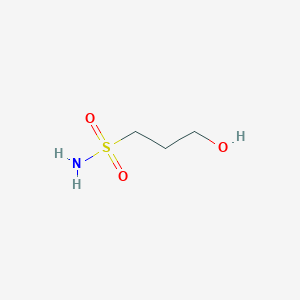
![2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide](/img/structure/B2426111.png)
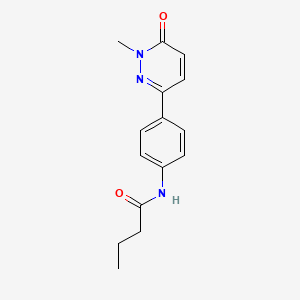
![4-chloro-N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2426114.png)